Dimethyl propane-1,3-disulfonate
Overview
Description
Dimethyl propane-1,3-disulfonate is an organic compound characterized by the presence of two sulfonate groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl propane-1,3-disulfonate can be synthesized through the reaction of 1,3-dichloropropane with sodium sulfite in an aqueous solution. This reaction typically involves heating the reactants to facilitate the substitution of chlorine atoms with sulfonate groups . Another method involves the reaction of 3-chloro-1-propylamine hydrochloride with sodium sulfite, producing the desired compound along with sodium chloride as a byproduct .
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then purified through crystallization or distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Dimethyl propane-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides under specific conditions.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted propane derivatives.
Scientific Research Applications
Dimethyl propane-1,3-disulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl propane-1,3-disulfonate involves its interaction with specific molecular targets. For instance, in the context of amyloidosis, the compound inhibits the deposition of amyloid fibrils in tissues, thereby slowing the progression of the disease . This inhibition is achieved through the binding of the compound to amyloid proteins, preventing their aggregation .
Comparison with Similar Compounds
- Methanedisulfonic acid
- Ethanedisulfonic acid
- 1,3-Propanedisulfonic acid
Comparison: Dimethyl propane-1,3-disulfonate is unique due to its specific structural configuration, which imparts distinct chemical properties compared to other sulfonates. For example, methanedisulfonic acid and ethanedisulfonic acid have shorter carbon chains, resulting in different reactivity and applications . Additionally, the presence of two sulfonate groups in this compound enhances its solubility and reactivity in various chemical reactions .
Properties
IUPAC Name |
dimethyl propane-1,3-disulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O6S2/c1-10-12(6,7)4-3-5-13(8,9)11-2/h3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKHVBAFWUJTIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)CCCS(=O)(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283809 | |
Record name | dimethyl propane-1,3-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6274-90-4 | |
Record name | NSC33516 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33516 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dimethyl propane-1,3-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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